molecular formula C20H40Cl6O3Si2 B3159566 3,3-Bis(trichlorosilylpropoxymethyl)-5-oxa-tridecane CAS No. 862911-99-7

3,3-Bis(trichlorosilylpropoxymethyl)-5-oxa-tridecane

Cat. No.: B3159566
CAS No.: 862911-99-7
M. Wt: 597.4 g/mol
InChI Key: QHXJOBFRXJGCIV-UHFFFAOYSA-N
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Description

3,3-Bis(trichlorosilylpropoxymethyl)-5-oxa-tridecane is a complex organosilicon compound characterized by the presence of multiple trichlorosilyl groups. This compound is notable for its unique chemical structure, which includes both silicon and oxygen atoms, making it a versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(trichlorosilylpropoxymethyl)-5-oxa-tridecane typically involves the reaction of trichlorosilane with appropriate organic precursors under controlled conditions. One common method involves the reaction of trichlorosilane with a propoxymethyl derivative in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions in specialized reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(trichlorosilylpropoxymethyl)-5-oxa-tridecane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the trichlorosilyl groups to silane groups.

    Substitution: The trichlorosilyl groups can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.

Major Products Formed

The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted organosilicon compounds. These products have diverse applications in materials science and industrial chemistry.

Scientific Research Applications

3,3-Bis(trichlorosilylpropoxymethyl)-5-oxa-tridecane has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of advanced materials, including hybrid organic-inorganic materials.

    Biology: The compound is used in the development of biocompatible materials for medical applications.

    Medicine: It is explored for its potential in drug delivery systems due to its unique chemical properties.

    Industry: The compound is used in the production of coatings, adhesives, and sealants due to its excellent bonding properties.

Mechanism of Action

The mechanism of action of 3,3-Bis(trichlorosilylpropoxymethyl)-5-oxa-tridecane involves its ability to form strong bonds with various substrates. The trichlorosilyl groups can react with hydroxyl groups on surfaces, forming stable siloxane linkages. This property makes it an excellent coupling agent in various applications.

Comparison with Similar Compounds

Similar Compounds

    Bis(trimethoxysilylpropyl)amine: Another organosilicon compound with similar applications in materials science.

    Bis(triethoxysilylpropyl)tetrasulfide: Used in the production of rubber and other industrial materials.

Uniqueness

3,3-Bis(trichlorosilylpropoxymethyl)-5-oxa-tridecane is unique due to its specific combination of trichlorosilyl groups and an oxygen-containing backbone. This structure provides it with distinct chemical properties, making it highly versatile in various applications compared to other similar compounds.

Properties

IUPAC Name

trichloro-[3-[2-(octoxymethyl)-2-(3-trichlorosilylpropoxymethyl)butoxy]propyl]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40Cl6O3Si2/c1-3-5-6-7-8-9-12-27-17-20(4-2,18-28-13-10-15-30(21,22)23)19-29-14-11-16-31(24,25)26/h3-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXJOBFRXJGCIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOCC(CC)(COCCC[Si](Cl)(Cl)Cl)COCCC[Si](Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40Cl6O3Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701124913
Record name 5,9-Dioxa-1,13-disilatridecane, 1,1,1,13,13,13-hexachloro-7-ethyl-7-[(octyloxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701124913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

597.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862911-99-7
Record name 5,9-Dioxa-1,13-disilatridecane, 1,1,1,13,13,13-hexachloro-7-ethyl-7-[(octyloxy)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=862911-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,9-Dioxa-1,13-disilatridecane, 1,1,1,13,13,13-hexachloro-7-ethyl-7-[(octyloxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701124913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-Bis(trichlorosilylpropoxymethyl)-5-oxa-tridecane
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Synthesis routes and methods

Procedure details

A 1 L, 3-neck flask equipped with magnetic stirrer, pot thermometer and condenser was charged with 3,3-diallyloxymethyl-5-oxa-tridecane (200 g) prepared in Example 4. After heating to 50-60° C., 30 ml of trichlorosilane was added followed by 1 ml of 2.5% chloroplatinic acid solution. Once initiation was observed, a total of 178.8 g of trichlorosilane was added at a rate to maintain reaction temperature at 70-100° C. After the addition was complete, the mixture was maintained at 80-90° C. for 2 hours. The mixture was distilled. The product was isolated in 60% yield, b.p. 220-222 C./0.9 mm; density 1.135; 1HNMR (C6D6): 0.90(m, 6H), 1.13(m, 4H), 1.26(m, 10H), 1.58(m, 8H), 3.10(t, 4H), 3.32(s, 2H), 3.38(t, 4H).
Name
3,3-diallyloxymethyl-5-oxa-tridecane
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
178.8 g
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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